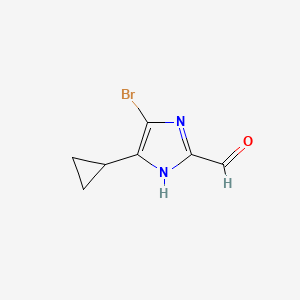
5-Bromo-4-cyclopropylimidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022772 is a chemical compound with unique properties and applications in various fields of science and industry. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MFCD33022772 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are reacted with methanesulfonate to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of MFCD33022772 is designed for large-scale synthesis, ensuring high yield and purity. The process involves the use of advanced chemical reactors and precise control of reaction parameters. The crystal form of the compound is often preferred for its stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
MFCD33022772 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
The reactions of MFCD33022772 often require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary, but they often involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction can produce lower oxidation state products.
Scientific Research Applications
MFCD33022772 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: MFCD33022772 is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD33022772 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This interaction can influence various biochemical pathways, resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally similar to MFCD33022772, including:
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
MFCD33022772 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
4-bromo-5-cyclopropyl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-7-6(4-1-2-4)9-5(3-11)10-7/h3-4H,1-2H2,(H,9,10) |
InChI Key |
HQAGLHFDDJVTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(N=C(N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















